molecular formula C12H22N2O3 B1463961 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid CAS No. 1282720-47-1

2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid

Cat. No.: B1463961
CAS No.: 1282720-47-1
M. Wt: 242.31 g/mol
InChI Key: UZOMUKSOSWQWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol It is known for its unique structure, which includes a piperidine ring substituted with an acetic acid moiety and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. Its carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of both a carbamoyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[1-(2-methylpropylcarbamoyl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)7-13-12(17)14-5-3-4-10(8-14)6-11(15)16/h9-10H,3-8H2,1-2H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOMUKSOSWQWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid
Reactant of Route 3
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid
Reactant of Route 4
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid
Reactant of Route 5
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid
Reactant of Route 6
2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.